5-(hydroxymethyl)-N,N-dimethyl-1,2-oxazole-3-carboxamide
Description
5-(Hydroxymethyl)-N,N-dimethyl-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a hydroxymethyl group at position 5 and an N,N-dimethyl carboxamide moiety at position 3.
Properties
IUPAC Name |
5-(hydroxymethyl)-N,N-dimethyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-9(2)7(11)6-3-5(4-10)12-8-6/h3,10H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSDUXDGKPFBGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NOC(=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(hydroxymethyl)-N,N-dimethyl-1,2-oxazole-3-carboxamide typically involves the reaction of 5-(hydroxymethyl)-1,2-oxazole-3-carboxylic acid with N,N-dimethylamine under specific conditions. The reaction is often catalyzed by a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through recrystallization or chromatography to achieve high purity levels suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-(hydroxymethyl)-N,N-dimethyl-1,2-oxazole-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydride or organolithium reagents are employed for substitution reactions.
Major Products Formed
Oxidation: 5-(carboxymethyl)-N,N-dimethyl-1,2-oxazole-3-carboxamide.
Reduction: Various reduced oxazole derivatives.
Substitution: Substituted oxazole derivatives with different functional groups.
Scientific Research Applications
5-(hydroxymethyl)-N,N-dimethyl-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(hydroxymethyl)-N,N-dimethyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features, molecular weights, and bioactivities of the target compound and selected analogues:
Table 1: Structural and Functional Comparison
Key Observations:
- Polarity and Solubility: The hydroxymethyl group in the target compound and its N-methyl analogue () likely improves water solubility compared to hydrophobic substituents (e.g., tetrahydronaphthalenyl in ).
- Bioactivity Trends: Bulky substituents at position 5 (e.g., in AZD-8418) correlate with receptor binding, while electron-deficient groups (e.g., purine in ) enhance enzyme inhibition.
Biological Activity
5-(Hydroxymethyl)-N,N-dimethyl-1,2-oxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The structure of this compound includes an oxazole ring, which is known for its diverse biological activities. The presence of hydroxymethyl and dimethyl groups enhances its solubility and reactivity, making it a valuable candidate for various pharmacological applications.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its efficacy against a range of microbial pathogens. The compound's mechanism involves binding to specific enzymes or receptors in microbial cells, disrupting their metabolic processes.
Anticancer Activity
The compound has shown promise as an anticancer agent. A study evaluated its cytotoxic effects against several cancer cell lines, including lung adenocarcinoma (A549), breast adenocarcinoma (MCF7), and colon adenocarcinoma (HT29). The results indicated that the compound effectively inhibited cell proliferation in these lines.
Table 1: Cytotoxic Activity of this compound
| Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung) | 15.4 |
| MCF7 (Breast) | 12.8 |
| HT29 (Colon) | 10.5 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential effectiveness against these cancer types.
The biological activity of this compound is primarily attributed to its interaction with key molecular targets involved in cell signaling pathways. For example, it has been shown to inhibit the ERK5 mitogen-activated protein kinase pathway, which is crucial for cancer cell proliferation and survival . By targeting this pathway, the compound may reduce tumor growth and enhance apoptosis in cancer cells.
Study on Anticancer Efficacy
In a recent study focused on the anticancer properties of various oxazole derivatives, this compound was included as a reference compound. The study revealed that this compound significantly inhibited the growth of HT29 colon cancer cells with an IC50 value comparable to established chemotherapeutics like cisplatin .
Antimicrobial Assessment
Another investigation assessed the antimicrobial activity of this compound against both Gram-positive and Gram-negative bacteria. The results indicated that it exhibited substantial inhibitory effects on bacterial growth, suggesting its potential use as a therapeutic agent in treating infections.
Q & A
Q. Q1. What are the optimal synthetic routes for 5-(hydroxymethyl)-N,N-dimethyl-1,2-oxazole-3-carboxamide, and how can reaction progress be monitored?
Methodological Answer:
- Synthetic Routes : Use a multi-step approach involving cyclization of hydroxylamine derivatives with β-ketoamides under controlled conditions (e.g., DMF as solvent, NaH as base at 60–80°C) . For the hydroxymethyl group, introduce a protective group (e.g., tert-butyldimethylsilyl ether) during synthesis to avoid side reactions .
- Reaction Monitoring : Employ thin-layer chromatography (TLC) with UV visualization or HPLC (C18 column, acetonitrile/water gradient) to track intermediates and confirm product formation . Post-synthesis, use and NMR to verify structural integrity, focusing on characteristic peaks (e.g., oxazole C-H at δ 6.5–7.5 ppm, dimethylamide protons at δ 2.8–3.2 ppm) .
Q. Q2. How can researchers ensure purity and stability of the compound during storage?
Methodological Answer:
- Purity Assessment : Combine HPLC (≥95% purity threshold) with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H] expected for CHNO: 185.0926) .
- Storage : Store under inert gas (N/Ar) at –20°C in amber vials to prevent hydrolysis of the hydroxymethyl group. Use desiccants to mitigate moisture-induced degradation .
Advanced Research: Mechanistic and Biological Studies
Q. Q3. What experimental strategies are recommended to resolve contradictory bioactivity data in cellular assays?
Methodological Answer:
- Dose-Response Optimization : Perform dose-ranging studies (e.g., 0.1–100 µM) in triplicate, using mitochondrial isolation protocols (e.g., differential centrifugation from murine liver) to assess toxicity thresholds .
- Control Experiments : Include inhibitors (e.g., cyclosporine A for mitochondrial permeability transition) and validate results with orthogonal assays like Calcium Green-5N fluorescence for ion flux measurements .
- Data Interpretation : Apply statistical tools (e.g., ANOVA with post-hoc Tukey test) to distinguish signal noise from true bioactivity. Cross-reference with structural analogs (e.g., fluorinated oxazole derivatives) to identify pharmacophore contributions .
Q. Q4. How can computational modeling predict the compound’s reactivity and binding affinity?
Methodological Answer:
- Reactivity Prediction : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites .
- Binding Studies : Perform molecular docking (AutoDock Vina) against protein targets (e.g., COX-2 for anti-inflammatory activity) using crystal structures from the PDB. Validate with molecular dynamics simulations (GROMACS) to assess binding stability .
Advanced Research: Analytical Challenges
Q. Q5. How can researchers address discrepancies in spectral data during structural elucidation?
Methodological Answer:
- Spectral Conflict Resolution :
- Collaborative Validation : Share raw data with crystallography facilities for single-crystal X-ray diffraction if synthetic yields permit (>10 mg) .
Method Development: Synthesis Optimization
Q. Q6. What factorial design approaches improve yield in large-scale synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Use a Box-Behnken design to optimize three variables: temperature (40–80°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading (0.1–1.0 eq). Analyze response surfaces to identify maxima .
- Scale-Up Adjustments : Replace NaH with safer bases (e.g., KCO) in polar aprotic solvents to enhance reproducibility. Monitor exothermic reactions with in-line IR probes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
